An In-depth Technical Guide to 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine (CAS 1184918-82-8)
An In-depth Technical Guide to 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine (CAS 1184918-82-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine (CAS 1184918-82-8) is not extensively documented in publicly available scientific literature. This guide has been constructed by leveraging established principles of synthetic organic chemistry and drawing analogies from structurally related, well-characterized substituted phenylenediamines. The protocols and data presented herein are predictive and intended for research and development purposes. All proposed experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.
Section 1: Introduction and Strategic Overview
Substituted o-phenylenediamines are a cornerstone of modern medicinal chemistry, recognized as "privileged scaffolds" due to their ability to form the basis of a wide array of heterocyclic systems with diverse biological activities. These structures are integral to the synthesis of benzimidazoles, quinoxalines, and benzodiazepines, which are core motifs in numerous pharmaceuticals.[1][2][3]
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine. Given the absence of direct literature, a plausible and robust synthetic pathway is proposed, complete with detailed experimental protocols. The rationale behind each synthetic step is explained, offering insights into the reaction mechanisms and potential challenges. Furthermore, predictive analytical data and a discussion of the compound's potential in drug discovery are provided to equip researchers with the necessary information for its synthesis and utilization.
Section 2: Physicochemical and Predicted Analytical Data
A summary of the key identifiers and predicted physicochemical properties for 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine is presented below.
| Property | Value |
| IUPAC Name | 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine |
| CAS Number | 1184918-82-8 |
| Molecular Formula | C₁₀H₁₅ClN₂O |
| Molecular Weight | 214.69 g/mol |
| Predicted Appearance | Off-white to light brown solid or oil |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water |
| Predicted Storage | 2-8°C, under inert atmosphere, protected from light |
Predicted Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃):
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δ (ppm): 6.8-7.0 (2H, m, Ar-H), 4.0-4.2 (br s, 2H, -NH₂), 3.9 (t, J = 6.5 Hz, 2H, -OCH₂CH₂CH₃), 3.5 (br s, 1H, -NHCH₃), 2.9 (s, 3H, -NHCH₃), 1.8 (sext, J = 7.0 Hz, 2H, -OCH₂CH₂CH₃), 1.0 (t, J = 7.5 Hz, 3H, -OCH₂CH₂CH₃).
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Rationale: The aromatic protons are expected in the typical upfield region for an electron-rich benzene ring. The propoxy group will show a characteristic triplet, sextet, and triplet pattern. The methyl group on the nitrogen will appear as a singlet, and the amine protons will be broad signals.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ (ppm): ~145-150 (C-O), ~135-140 (C-N), ~120-130 (C-Cl, C-N), ~110-120 (Ar C-H), ~70 (-OCH₂-), ~30 (-NHCH₃), ~22 (-CH₂CH₃), ~10 (-CH₃).
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Rationale: The chemical shifts are estimated based on the expected electronic effects of the substituents on the benzene ring.
-
-
FT-IR (KBr, cm⁻¹):
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ν: 3400-3200 (N-H stretching), 2960-2850 (C-H stretching, aliphatic), 1600-1500 (C=C stretching, aromatic), 1250-1200 (C-O stretching, aryl ether), 800-750 (C-Cl stretching).
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Rationale: The spectrum will be dominated by the N-H stretches of the two amine groups and the C-H stretches of the propoxy and methyl groups.
-
-
Mass Spectrometry (ESI+):
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m/z : 215.09 [M+H]⁺, with a characteristic M+2 isotope peak at ~217.09 in a 3:1 ratio due to the presence of chlorine.
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Section 3: Proposed Synthesis and Experimental Protocols
A multi-step synthesis is proposed, commencing from a commercially available starting material. The chosen route is designed for efficiency and control over regioselectivity.
Synthetic Pathway Overview
Caption: Proposed synthetic route for the target compound.
Step 1: Synthesis of 4-chloro-2-nitro-1-propoxyaniline
This initial step involves a nucleophilic aromatic substitution to introduce the propoxy group, followed by a selective reduction of one nitro group. A more direct, albeit potentially lower-yielding, approach starts with 2,4-dichloro-1-nitrobenzene. A more controlled synthesis would start with 4-chloro-2-nitroaniline and introduce the propoxy group via a suitable etherification reaction. However, for this guide, we will proceed with a plausible route from a dinitro precursor.
A more common and likely higher-yielding laboratory synthesis would involve the reduction of a suitable nitroaniline precursor. A plausible precursor is 4-chloro-2-nitro-1-propoxyaniline . The synthesis of this intermediate would likely start from 4-chloro-2-nitroaniline via a Williamson ether synthesis with propyl bromide, or from a suitable dichloronitrobenzene precursor.
Step 2: Reduction to 4-chloro-6-propoxybenzene-1,2-diamine
The reduction of the nitro group is a critical step. Catalytic hydrogenation offers a clean reaction, while metal-acid reductions are robust and cost-effective.
Protocol: Iron-Mediated Reduction [4]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-2-nitro-1-propoxyaniline (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).
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Addition of Reagents: Add iron powder (3.0-5.0 eq) and ammonium chloride (0.2-0.5 eq).
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Reaction: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
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Extraction: Concentrate the filtrate under reduced pressure. To the aqueous residue, add ethyl acetate and a saturated solution of sodium bicarbonate to basify the mixture. Extract the aqueous layer with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Step 3: Selective N-Methylation
Selective mono-N-methylation can be challenging. Reductive amination is a common and effective method for achieving this.[5]
Protocol: Reductive Amination
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Reaction Setup: Dissolve 4-chloro-6-propoxybenzene-1,2-diamine (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Reagent Addition: Add aqueous formaldehyde (37% solution, 1.0-1.2 eq) and stir for 30 minutes at room temperature.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Section 4: Potential Applications in Drug Discovery
The structural motif of substituted phenylenediamine is prevalent in a multitude of biologically active molecules. The title compound, with its specific substitution pattern, offers several avenues for exploration in medicinal chemistry.
-
Kinase Inhibitors: The diamine functionality can form crucial hydrogen bonds within the ATP-binding pockets of various kinases, a major class of oncology targets.
-
Antimicrobial Agents: Phenylenediamine derivatives have demonstrated potential as antibacterial and antifungal agents. The aromatic amine groups can be vital for interactions with microbial targets.
-
Heterocycle Synthesis: As a primary building block, this compound can be used to synthesize a library of benzimidazole derivatives.[1][2] These derivatives are known to possess a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.
Hypothetical Drug Discovery Workflow
Caption: Workflow for utilizing the title compound in drug discovery.
Section 5: Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the precautions appropriate for aromatic amines and halogenated aromatic compounds.
-
GHS Hazard Statements (Predicted):
-
Precautionary Statements (Recommended):
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
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